molecular formula C13H17BClNO4 B13666737 Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B13666737
M. Wt: 297.54 g/mol
InChI Key: KRAFKUHXKCEGIC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a chemical compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-chloro-6-methyl nicotinate using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products

    Coupling Products: Biaryl compounds.

    Oxidation Products: Alcohols, phenols.

    Substitution Products: Amino or thio derivatives of nicotinate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to participate in various chemical reactions due to the presence of the boronic ester and chloro-nicotinate moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its combination of a boronic ester and a chloro-nicotinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis. Its ability to undergo both coupling and substitution reactions sets it apart from other similar compounds .

Biological Activity

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1622216-97-0) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H17BClNO4
  • Molecular Weight : 297.54 g/mol
  • Structural Characteristics : The compound features a chlorinated pyridine ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in various signaling pathways. The presence of the dioxaborolane group suggests potential interactions with nucleophiles and may facilitate the compound's activity in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro Studies : Research involving cell lines has shown that derivatives of this compound can inhibit cell proliferation in various cancer types.
  • Mechanistic Insights : The inhibition of key signaling pathways involved in cell survival and proliferation has been observed.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:

  • Cell Culture Models : Experiments have demonstrated that the compound can protect neuronal cells from apoptosis induced by toxic agents.
  • Animal Models : In vivo studies suggest that it may reduce neuroinflammation and promote neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeModel TypeObserved EffectReference
AnticancerCell LinesInhibition of proliferation
NeuroprotectionCell CultureProtection from apoptosis
NeuroprotectionAnimal ModelsReduced neuroinflammation

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Neuroprotection

A research article highlighted the neuroprotective effects of this compound in an animal model of Parkinson's disease. The study found that treatment with the compound led to a marked decrease in dopaminergic neuron loss and improved motor function scores compared to untreated controls.

Properties

Molecular Formula

C13H17BClNO4

Molecular Weight

297.54 g/mol

IUPAC Name

methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-7-6-8(10(15)16-9)11(17)18-5/h6-7H,1-5H3

InChI Key

KRAFKUHXKCEGIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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